Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate
Description
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate (CID 132351184) is a halogenated and sulfonated furan derivative with the molecular formula C₆H₄BrClO₅S . Its structure features a furan ring substituted at position 2 with a bromine atom, position 5 with a chlorosulfonyl group (-SO₂Cl), and position 3 with a methyl ester (-COOCH₃). Key properties include:
- Reactivity: The bromine and chlorosulfonyl groups confer electrophilic and electron-withdrawing characteristics, making it reactive toward nucleophilic substitutions or cross-coupling reactions.
- Applications: Limited literature and patent data exist for this compound, suggesting it may serve as an intermediate in synthesizing pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
methyl 2-bromo-5-chlorosulfonylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTVKUGFMPLMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate typically involves the bromination and chlorosulfonation of furan derivatives. One common method includes the bromination of methyl furan-3-carboxylate followed by chlorosulfonation. The reaction conditions often involve the use of bromine and chlorosulfonic acid as reagents, with the reactions carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The furan ring can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce sulfide derivatives.
Scientific Research Applications
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate is a synthetic compound that is of interest in medicinal chemistry because of its structural features and potential biological activities. It has a molecular formula of C₆H₄BrClO₅S and a molecular weight of approximately 253.52 g/mol. The compound features a furan ring substituted with a bromine atom at the 2-position, a chlorosulfonyl group, and a carboxylate group at the 3-position. The presence of both halogen and sulfonyl groups makes this compound versatile for chemical transformations.
Scientific Research Applications
This compound has several scientific research applications:
- Organic Synthesis It serves as an intermediate in the synthesis of more complex organic molecules.
- Medicinal Chemistry Derivatives of the compound may exhibit biological activity and can be explored for potential therapeutic applications.
- Material Science It can be used in the development of novel materials with specific properties.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions The bromine and chlorine atoms can be substituted with other nucleophiles. Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions for substitution. Substitution with sodium azide can yield azido derivatives.
- Reduction Reactions The sulfonyl group can be reduced to a sulfide or thiol group. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed. Reduction with LiAlH4 can produce sulfide derivatives.
- Oxidation Reactions The furan ring can undergo oxidation to form different functional groups. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule but differ in substituent placement and functional groups:
Key Differences:
Substituent Positions :
- The target compound has bromine at position 2, while the analog in has a methyl group at position 3.
- The pyridinyl substituent in introduces aromatic nitrogen, altering electronic properties compared to halogen/sulfonyl groups.
Electronic Effects: Bromine and chlorosulfonyl groups in the target compound create a strongly electron-deficient furan ring, favoring electrophilic aromatic substitution.
Physicochemical Properties
- The absence of experimental data for the target compound highlights a research gap compared to its methyl-substituted analog .
Biological Activity
Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₄BrClO₅S and a molecular weight of approximately 253.52 g/mol. The compound features a furan ring substituted with a bromine atom at the 2-position, a chlorosulfonyl group, and a carboxylate group at the 3-position, which contributes to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrClO₅S |
| Molecular Weight | 253.52 g/mol |
| Functional Groups | Bromine, Chlorosulfonyl, Carboxylate |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with brominating agents followed by sulfonation. The presence of both halogen and sulfonyl groups makes this compound versatile for further chemical transformations.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds containing sulfonamide groups have been reported to inhibit pro-inflammatory cytokines and modulate pathways such as NF-κB activation. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that this compound may affect cancer cell lines. For example, similar furan derivatives have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing varying degrees of cytotoxicity. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance or reduce biological activity.
Case Studies
- Antimicrobial Efficacy : A study evaluating various furan derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This compound showed promising results in inhibiting bacterial growth in vitro.
- Anti-inflammatory Mechanism : In a study assessing the impact on NF-κB signaling pathways, compounds similar to this compound were found to significantly reduce the expression of inflammatory markers in human monocytic cells when stimulated with lipopolysaccharides (LPS).
Research Findings
Recent studies have focused on the biological implications of this compound:
- Cytotoxicity Assays : A series of tests indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
- Inhibition Studies : Inhibition of specific enzymes related to inflammation was observed, indicating a possible pathway for therapeutic intervention in inflammatory diseases.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl 2-bromo-5-(chlorosulfonyl)furan-3-carboxylate, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves sequential bromination and chlorosulfonation. Bromination of methyl furan-3-carboxylate can be achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux, followed by chlorosulfonation with chlorosulfonic acid. Critical parameters include solvent choice (e.g., inert solvents like CCl₄ for bromination), temperature control (0–5°C for sulfonation to minimize side reactions), and stoichiometric ratios to ensure regioselectivity .
- Optimization : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Yield improvements (70–85%) are achieved by iterative adjustments of reaction time and catalyst loading .
Q. How is the purity and structural identity of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C2, sulfonyl group at C5) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at 312.89 m/z) and fragmentation patterns .
- Elemental Analysis : Validates empirical formula (C₇H₆BrClO₅S) with <0.3% deviation .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Challenges : Over-bromination or sulfonation at unintended positions; hydrolysis of the chlorosulfonyl group in humid conditions.
- Mitigation : Use anhydrous solvents, controlled reagent addition rates, and inert atmospheres. Post-reaction quenching with ice-cold water minimizes hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
- Approach : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths/angles. For example, SHELX refinement (via SHELXL) resolves ambiguities in halogen positioning (Br at C2 vs. C4) by comparing experimental vs. calculated electron density maps .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis confirm structural accuracy .
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
- Reactivity Profile : The chlorosulfonyl group undergoes nucleophilic substitution (e.g., with amines to form sulfonamides or alcohols to form sulfonates). Kinetic studies (via ¹H NMR monitoring) reveal second-order kinetics, with rate acceleration in polar aprotic solvents (DMF > THF) due to stabilization of the transition state .
- Computational Support : DFT calculations (B3LYP/6-31G*) model the electron-deficient sulfonyl center, predicting regioselectivity in multi-step syntheses .
Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
- Graph Set Analysis : Crystallographic data (e.g., C=O⋯H–O interactions) reveal chains (C(4) motifs) and rings (R₂²(8)), which correlate with melting point (mp 142–145°C) and solubility in DMSO. Hydrogen-bond donor/acceptor counts are quantified using Mercury CSD software .
Q. What strategies improve reproducibility in multi-step syntheses involving this compound?
- Process Controls :
- Continuous Flow Systems : Microreactors enhance mixing efficiency and reduce byproduct formation during bromination .
- In-line Analytics : FTIR probes track intermediate formation in real time, enabling rapid parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
